N-(2,5-difluoro-4-methoxyphenyl)-2-propyl-1,3-thiazole-5-carboxamide
Description
N-(2,5-difluoro-4-methoxyphenyl)-2-propyl-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a thiazole ring, a carboxamide group, and a substituted phenyl ring
Properties
IUPAC Name |
N-(2,5-difluoro-4-methoxyphenyl)-2-propyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2S/c1-3-4-13-17-7-12(21-13)14(19)18-10-5-9(16)11(20-2)6-8(10)15/h5-7H,3-4H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIRXBJNKBISBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(S1)C(=O)NC2=CC(=C(C=C2F)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluoro-4-methoxyphenyl)-2-propyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under basic conditions.
Substitution on the Phenyl Ring:
Amidation: The final step involves the formation of the carboxamide group by reacting the thiazole derivative with a suitable amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluoro-4-methoxyphenyl)-2-propyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, dimethyl sulfoxide, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(2,5-difluoro-4-methoxyphenyl)-2-propyl-1,3-thiazole-5-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may find use in the synthesis of advanced polymers or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-difluoro-4-methoxyphenyl)-2-propyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-difluoro-4-methoxyphenyl)-1-hydroxy-3,3-dimethylcyclobutanecarboxamide
- 1-[(2,5-Difluoro-4-methoxyphenyl)ethynyl]cyclohexanol
- (2,5-Difluoro-4-methoxyphenyl)methanol
Uniqueness
N-(2,5-difluoro-4-methoxyphenyl)-2-propyl-1,3-thiazole-5-carboxamide stands out due to its specific combination of a thiazole ring and a substituted phenyl ring, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
